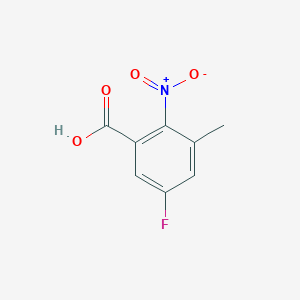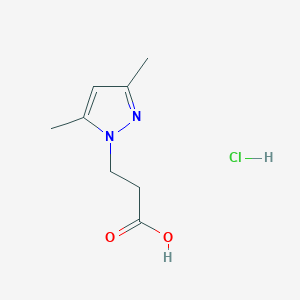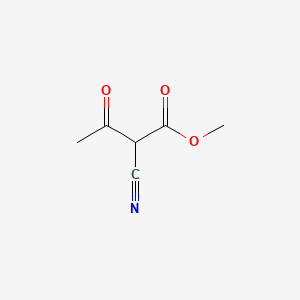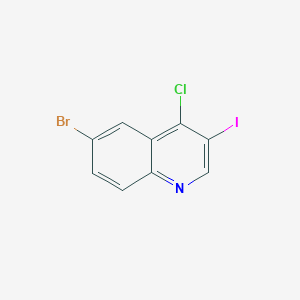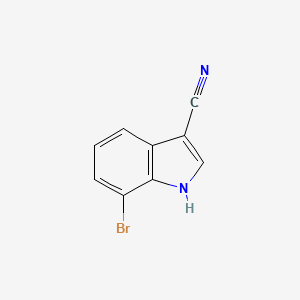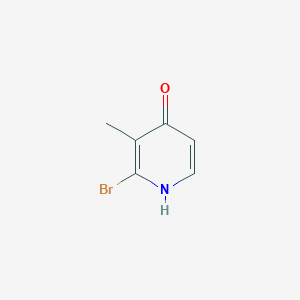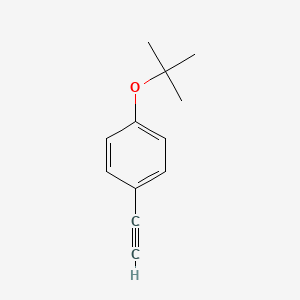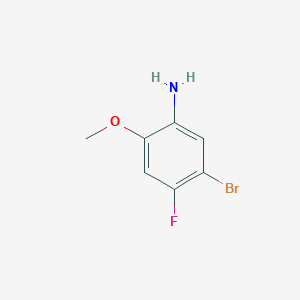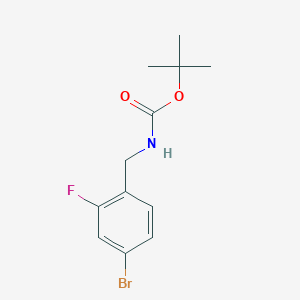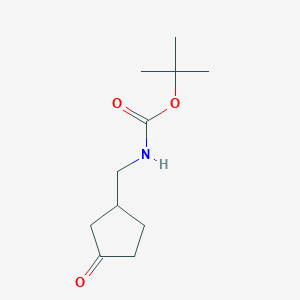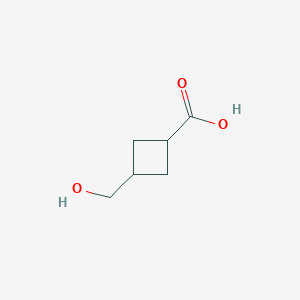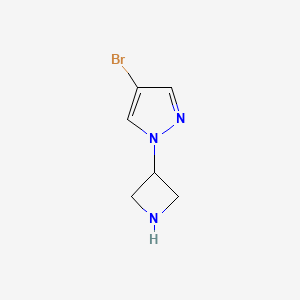
1-azetidin-3-yl-4-bromo-1H-pyrazole
Overview
Description
“1-azetidin-3-yl-4-bromo-1H-pyrazole” is a chemical compound that contains an azetidine ring and a bromopyrazole group . Azetidine is a three-membered heterocyclic compound, while pyrazole is a five-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-azetidin-3-yl-4-bromo-1H-pyrazole” can be represented by the InChI code:1S/C6H8BrN3.ClH/c7-5-1-9-10(4-5)6-2-8-3-6;/h1,4,6,8H,2-3H2;1H . This indicates the presence of a bromopyrazole group attached to an azetidine ring. Physical And Chemical Properties Analysis
The compound “1-azetidin-3-yl-4-bromo-1H-pyrazole” is a powder at room temperature . It has a molecular weight of 238.51 . .Scientific Research Applications
1. Antibacterial Application
- Summary of Application: This compound has been used in the synthesis of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives, which have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Methods of Application: The derivatives were synthesized and their in vitro antibacterial activity was evaluated. The minimum inhibitory concentration (MIC) was determined for each derivative .
- Results: Some of the derivatives have shown significant biological activity with a potency comparable to the standard drug Streptomycin . In vitro and in silico studies revealed that among all the compounds, compound (7a) has shown a significant biological activity with a good LibDock score .
2. Synthesis of 1,4-Bipyrazoles
- Summary of Application: 4-Bromo-1H-pyrazole, which can be derived from “1-azetidin-3-yl-4-bromo-1H-pyrazole”, is used as a starting material in the synthesis of 1,4-bipyrazoles .
3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
- Summary of Application: This compound has been used in the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .
- Methods of Application: The aza-Michael addition of 1 H-pyrazole, 4-bromo-1 H-pyrazole, and 3-trifluoromethyl-1 H-pyrazole was carried out under the same conditions as above (DBU and solvent acetonitrile), but its duration was longer (16 h) than with heterocyclic aliphatic amines (4 h) .
- Results: The 3-(pyrazol-1-yl)azetidine adducts 4j, 4k, and 4l reached 83%, 82% .
4. Synthesis of Various Pharmaceutical and Biologically Active Compounds
- Summary of Application: 4-Bromo-1H-pyrazole, which can be derived from “1-azetidin-3-yl-4-bromo-1H-pyrazole”, is used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
5. Synthesis of NH-Heterocyclic Derivatives
- Summary of Application: This compound has been used in the synthesis of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles .
- Methods of Application: The aza-Michael addition of 1 H-pyrazole, 4-bromo-1 H-pyrazole, and 3-trifluoromethyl-1 H-pyrazole was carried out under the same conditions as above (DBU and solvent acetonitrile), but its duration was longer (16 h) than with heterocyclic aliphatic amines (4 h) .
6. Synthesis of Pyrazole/1,2,4-Oxadiazole Conjugate Ester Derivatives
- Summary of Application: This compound has been used in the synthesis of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives .
- Methods of Application: The molecules under study i.e., substituted pyrazole/1,2,4-oxadiazole conjugate ester derivatives (7a–j) were synthesized .
- Results: Some of the derivatives have shown significant biological activity with a potency comparable to standard drug Streptomycin .
Safety And Hazards
The compound “1-azetidin-3-yl-4-bromo-1H-pyrazole” is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(azetidin-3-yl)-4-bromopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEDZMPWILCKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-azetidin-3-yl-4-bromo-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



